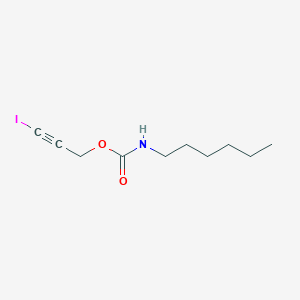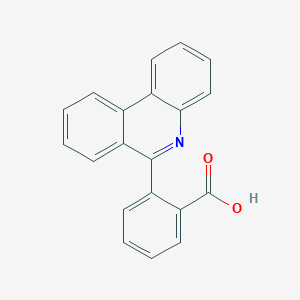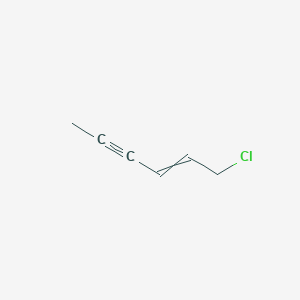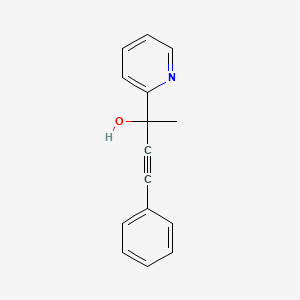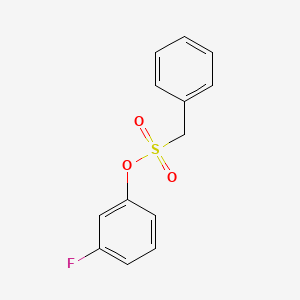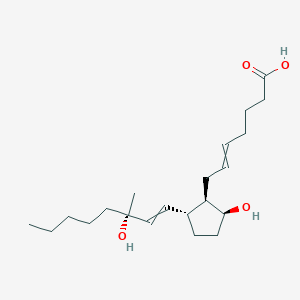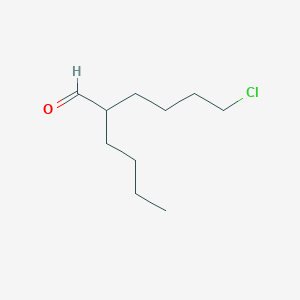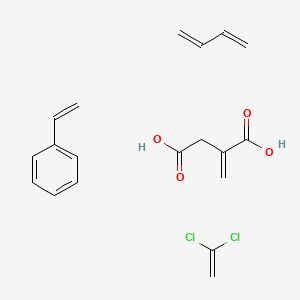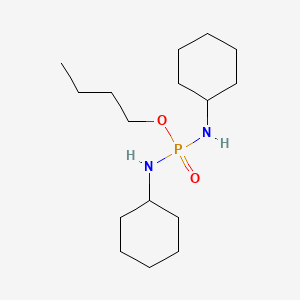
Butyl N,N'-dicyclohexylphosphorodiamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl N,N’-dicyclohexylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates These compounds are characterized by the presence of a phosphorus atom bonded to nitrogen atoms, which are further bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of butylamine with N,N’-dicyclohexylphosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyl N,N’-dicyclohexylphosphorodiamidate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Butyl N,N’-dicyclohexylphosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or cyclohexyl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphoramide oxides.
Reduction: Corresponding amines.
Substitution: Substituted phosphoramidates with different organic groups.
科学的研究の応用
Butyl N,N’-dicyclohexylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Butyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
類似化合物との比較
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: Another phosphoramidate compound with different organic groups.
Di-tert-butyl N,N-diethylphosphoramidite: A similar compound with tert-butyl and diethyl groups.
Phthalates: Compounds such as butylbenzyl phthalate and dicyclohexyl phthalate, which have different functional groups but similar structural features.
Uniqueness
Butyl N,N’-dicyclohexylphosphorodiamidate is unique due to its specific combination of butyl and dicyclohexyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
53094-70-5 |
|---|---|
分子式 |
C16H33N2O2P |
分子量 |
316.42 g/mol |
IUPAC名 |
N-[butoxy-(cyclohexylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C16H33N2O2P/c1-2-3-14-20-21(19,17-15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h15-16H,2-14H2,1H3,(H2,17,18,19) |
InChIキー |
IPBWHAQIRRWQRU-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(NC1CCCCC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
